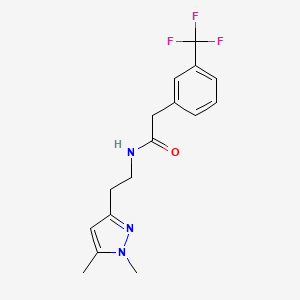
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as DPEP, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. DPEP is a small molecule inhibitor that has been shown to interact with a variety of proteins and enzymes, making it a promising candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole moieties play a crucial role in medicinal chemistry due to their presence in biologically active compounds. The synthesis strategies for pyrazole derivatives involve condensation followed by cyclization, employing reagents like phosphorus oxychloride and dimethyl formamide. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The recent success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in drug discovery (A. M. Dar & Shamsuzzaman, 2015).
Antifungal and Pharmacophore Analysis
Research on combating Bayoud disease in date palms has led to testing various small molecules for their antifungal properties. Among these, certain compounds, including those with pyrazole structures, demonstrated significant efficiency. This study provides insights into the structure-activity relationships (SAR) and pharmacophore predictions, emphasizing the biological activity against the Fusarium oxysporum pathogen (Y. Kaddouri et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, another class of nitrogen-containing heterocyclic compounds, have been explored for their diverse pharmacological properties. These derivatives have shown potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The therapeutic applications of pyrazoline derivatives are being intensively researched, with recent patents highlighting novel compounds exhibiting significant biological activities (M. Shaaban et al., 2012).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
The incorporation of trifluoromethyl groups in pyrazoles, especially at specific positions on the pyrazole nucleus, has been associated with enhanced anti-inflammatory and antibacterial activities. This review underscores the significance of trifluoromethylpyrazoles in medicinal chemistry, aiming to spur the development of novel agents with improved efficacy and reduced side effects (Kamalneet Kaur et al., 2015).
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-11-8-14(21-22(11)2)6-7-20-15(23)10-12-4-3-5-13(9-12)16(17,18)19/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKLJZCXHAOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
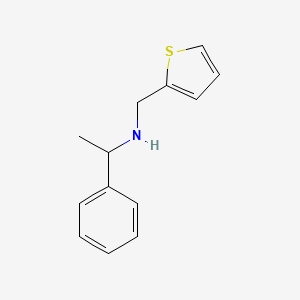
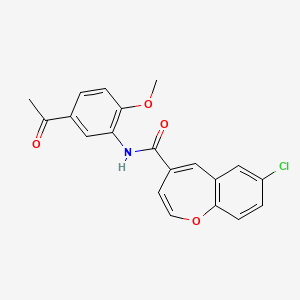
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
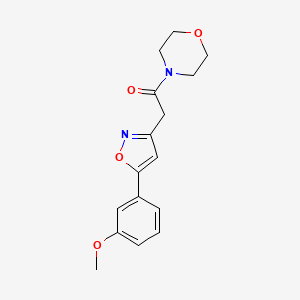
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)


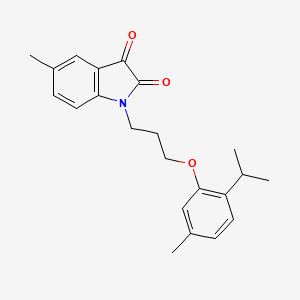

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
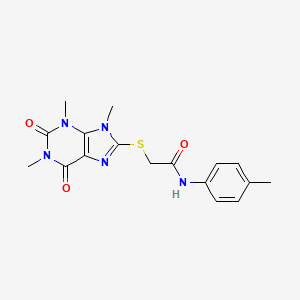
phenyl]methyl})amine](/img/structure/B2884793.png)